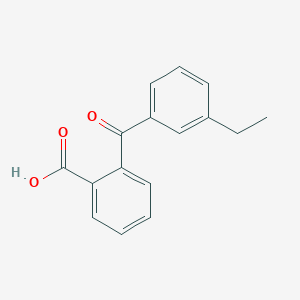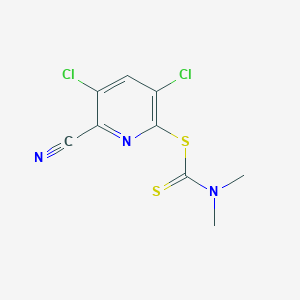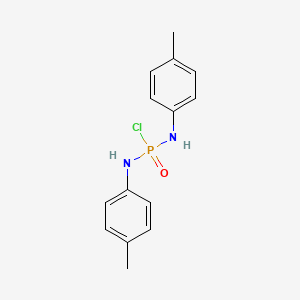![molecular formula C18H14N4O2 B12551787 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 142271-99-6](/img/structure/B12551787.png)
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine is a heterocyclic compound that belongs to the imidazo[1,2-a][1,8]naphthyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free approaches, are often emphasized in the synthesis of similar heterocyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The presence of the nitrophenyl group makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted imidazo[1,2-a][1,8]naphthyridine derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazo[1,2-a][1,8]naphthyridine core can interact with DNA and proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral activities.
Imidazo[1,2-a]quinoxaline: Explored for its anticancer properties.
Imidazo[1,2-a]pyrimidine: Investigated for its antidepressant and neuroprotective effects.
Uniqueness
2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
142271-99-6 |
|---|---|
Formule moléculaire |
C18H14N4O2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2,4-dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine |
InChI |
InChI=1S/C18H14N4O2/c1-11-9-12(2)19-18-13(11)7-8-17-20-15(10-21(17)18)14-5-3-4-6-16(14)22(23)24/h3-10H,1-2H3 |
Clé InChI |
RFOPATMABWLTDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC3=NC(=CN32)C4=CC=CC=C4[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)

![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)

![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)


![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)

![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)


![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)
